Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate
Overview
Description
Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate: is a chemical compound with the molecular formula C15H32O3Si and a molecular weight of 288.5 g/mol . It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate typically involves the esterification of 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with new functional groups replacing the tert-butyldimethylsilyl group.
Scientific Research Applications
Chemistry: Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate is used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups during multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. It is also explored for its potential in drug development .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its role as an intermediate makes it valuable in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate involves the formation of stable intermediates during chemical reactions. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This selective protection allows for controlled reactions and the formation of desired products .
Comparison with Similar Compounds
- Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate
- tert-Butyldimethylsilyloxyethanol
- tert-Butyldimethylsilyloxypropane
Uniqueness: this compound is unique due to its specific structure, which provides stability and selectivity in chemical reactions. The presence of the tert-butyldimethylsilyl group offers enhanced protection compared to other silyl ethers, making it a preferred choice in complex synthetic routes .
Properties
IUPAC Name |
propan-2-yl 4-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3Si/c1-12(2)18-13(16)15(6,7)10-11-17-19(8,9)14(3,4)5/h12H,10-11H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBKEHYJQIRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120928 | |
Record name | Butanoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-31-6 | |
Record name | Butanoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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